molecular formula C16H21FN2O2 B3034709 Trans-benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate CAS No. 2102410-60-4

Trans-benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate

Cat. No.: B3034709
CAS No.: 2102410-60-4
M. Wt: 292.35
InChI Key: MXXHIMMQMBVVGB-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H21FN2O2 and its molecular weight is 292.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Synthesis

Compounds with complex structures, such as "Trans-benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate," are often of interest in synthetic chemistry for their potential as intermediates in the synthesis of pharmaceuticals or materials with specific properties. For instance, fluorinated compounds are crucial in medicinal chemistry due to their ability to enhance the bioactivity and metabolic stability of pharmaceuticals. The development of practical synthetic methodologies for such compounds can significantly impact various scientific fields, including drug discovery and materials science. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlights the importance of developing efficient synthetic routes for fluorinated compounds (Qiu et al., 2009).

Biomolecular Interactions and Biological Activity

Understanding the interactions between complex molecules and biological systems is a critical area of research. Compounds with specific functional groups or structural features can serve as tools to probe biological pathways, act as enzyme inhibitors, or function as ligands in receptor studies. For example, benzoxaboroles have been explored for their biological activity, showing promise in anti-bacterial, anti-fungal, and anti-protozoal applications. This demonstrates the potential of complex molecules in contributing to our understanding of biological processes and the development of therapeutic agents (Nocentini et al., 2018).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve understanding how the compound interacts with biological systems, its metabolic pathways, and its effects on the organism .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it .

Properties

IUPAC Name

benzyl (3S,4S)-4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c17-14-10-19(9-8-15(14)18-13-6-7-13)16(20)21-11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXHIMMQMBVVGB-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCN(CC2F)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1NC2CC2)F)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trans-benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Trans-benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Trans-benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Trans-benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Trans-benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Trans-benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.